Tetramycin
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Overview
Description
Tetracycline, sold under various brand names, is an oral antibiotic in the tetracyclines family of medications. It is used to treat a number of infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . It is effective against both gram-positive and gram-negative bacteria .
Molecular Structure Analysis
Tetracycline molecules comprise a linear fused tetracyclic nucleus (rings designated A, B, C, and D) to which a variety of functional groups are attached . The structure elucidation was done by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s .Chemical Reactions Analysis
During the structure determination of oxytetracycline, Woodward had noted the lability of the compound towards acids, bases, and alkylating agents such as methyl iodide .Physical and Chemical Properties Analysis
Tetracycline is a bright yellow antibiotic possessing potent antimicrobial activity . It is one of the most versatile of the broad-spectrum antibiotics .Scientific Research Applications
Antifungal Activity in Agriculture
Tetramycin demonstrates significant antifungal properties, making it a potent agent in agricultural applications. It has been found effective against a broad spectrum of fungi, which includes plant pathogens like Colletotrichum scovillei, Corynespora cassiicola, and various kiwifruit diseases. Studies show that this compound inhibits mycelial growth, spore germination, and germ tube elongation in fungi, indicating its potential use in managing plant diseases like pepper anthracnose and cucumber leaf spot disease. Its application has been shown to control diseases in kiwifruit, enhancing fruit quality and storability (Gao et al., 2018), (Ma et al., 2018), (Wang et al., 2021).
Biopesticide Properties
This compound's application as a biopesticide has been explored, with studies highlighting its efficacy in controlling various plant pathogens. For example, against Phytophthora capsici, this compound showed both protective and curative effects, suggesting its potential as an alternative to conventional fungicides (Ma et al., 2017).
This compound Production Optimization
Research has been conducted on optimizing this compound production. This includes studies on enhancing the yields of different components of this compound, such as this compound A and B, through genetic modifications in the producing strains. These advancements could lead to more targeted action against pathogenic fungi (Chen et al., 2021).
Inducing Plant Resistance
Studies have shown that this compound may induce resistance in plants against diseases. For instance, it has been observed to increase the activity of defense enzymes in rice, thus enhancing the plant's resistance to rice blast (Li-juan, 2010).
Agricultural Crop Yield Enhancement
Experiments have indicated that this compound, along with other non-medical antibiotics, can exhibit growth-promoting activities. These properties suggest that they could be used as eco-friendly biopreparations for increasing agricultural crop yields (Boikova et al., 2019).
Bioengineering for Improved Derivatives
Research in pathway engineering has led to the generation of this compound derivatives with improved pharmacological properties. This includes the creation of new compounds with higher antifungal activity and lower toxicity, which is significant for medicinal applications (Sheng et al., 2020).
Biosynthesis Mechanism Exploration
Genomic studies have provided insights into the biosynthetic mechanism of this compound, contributing to a deeper understanding of its production and potential for creating enhanced antifungal analogues (Cao et al., 2012).
Mechanism of Action
Tetracyclines inhibit protein synthesis by binding reversibly to the bacterial 30S ribosomal subunit and preventing the aminoacyl tRNA from binding to the A site of the ribosome . They also bind to some extent the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane causing intracellular components to leak from bacterial cells .
Safety and Hazards
Tetracycline may cause serious eye irritation and is suspected of damaging the unborn child . It may cause effects similar to those seen in clinical use including transient diarrhea, nausea, and abdominal pain . Symptoms of chronic exposure to tetracyclines include redness and swelling of the skin, rash, chills, tooth discoloration, yellowing of the skin and eyes, nausea, vomiting, diarrhea, stomach pain, and chest pain .
Future Directions
The broad-spectrum effectiveness of Tetracycline against both gram-positive and gram-negative organisms is enhanced by the particular effectiveness of polymyxin B against infections associated with gram-negative organisms . In clinical practice, tetracycline and three of its analogs were labeled with technetium-99m (Tc-99m) used as diagnostic agents for renal and myocardial abnormalities as well as for inflammatory disorders .
Properties
CAS No. |
11076-50-9 |
---|---|
Molecular Formula |
C35H53NO13 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(1R,3S,5S,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+/t20-,21-,22+,23+,24+,25+,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
InChI Key |
DVWJFTGEISXVSH-BOZVIDHTSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C/C=C/C(=O)O[C@@H]1C)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Canonical SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetramycin; JA-3789; Tetramycin A; 24-Demethyl-24-ethyltetrin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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